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Compound of Interest

Compound Name:
1-methyl-3-(propan-2-yl)-1H-

pyrazole-4-carbaldehyde

CAS No.: 1152502-99-2

Cat. No.: B1460994 Get Quote

Executive Summary & Scaffold Significance
The pyrazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern

medicinal chemistry. Unlike simple pyrazoles, the C4-formyl group acts as a reactive

electrophilic handle, enabling the rapid generation of diverse pharmacophores including Schiff

bases (imines), chalcones, and thiazole hybrids.

For the drug development professional, this moiety offers a unique balance of chemical stability

(aromatic system) and synthetic versatility (aldehyde reactivity). This guide dissects the

synthesis, pharmacological profile, and structure-activity relationships (SAR) of these

compounds, moving beyond basic descriptions to actionable technical insights.[1][2]

Synthetic Architecture: The Vilsmeier-Haack
Approach[3][4][5][6]
The most robust and scalable method for generating substituted pyrazole-4-carbaldehydes is

the Vilsmeier-Haack reaction. This protocol is preferred over direct oxidation of alcohols due to

its ability to simultaneously construct the pyrazole ring and install the formyl group in a single

pot.
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The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from

DMF and POCl₃. This electrophile attacks the hydrazone intermediate (formed from

acetophenone and phenylhydrazine). The subsequent cyclization is driven by the nucleophilic

attack of the hydrazone nitrogen, followed by hydrolysis to release the aldehyde.

Synthesis Workflow Visualization
The following diagram illustrates the logical flow from raw materials to the isolated aldehyde,

highlighting critical control points.
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Figure 1: Step-wise synthetic logic for the Vilsmeier-Haack construction of the pyrazole-4-

carbaldehyde core.

Structure-Activity Relationship (SAR) Deep Dive
The biological efficacy of these derivatives is not random; it follows distinct steric and electronic

rules. The aldehyde at C4 is rarely the endpoint; it is the gateway to bioactivity.

SAR Map
The following diagram maps specific substitutions to observed biological outcomes, derived

from extensive screening data (e.g., anticancer vs. antimicrobial).
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Figure 2: Radial SAR map illustrating how peripheral modifications drive specific

pharmacological profiles.

Biological Activity Profile
Anticancer Activity
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Derivatives, particularly Schiff bases formed at the C4 position, have shown potent cytotoxicity

against lung (A549) and breast (MDA-MB-231) cancer cell lines.[3]

Mechanism: Inhibition of kinases such as Aurora-A and EGFR.[4] The planar pyrazole

system intercalates with DNA or binds to the ATP-binding pocket of kinases.

Key Insight: The presence of a 4-fluorophenyl group at C3 often enhances potency due to

increased metabolic stability and hydrogen bonding capability.

Antimicrobial & Antitubercular
The aldehyde itself acts as a precursor, but its hydrazone and thiosemicarbazone derivatives

exhibit significant bacteriostatic activity.

Targets:Staphylococcus aureus (Gram-positive) and Mycobacterium tuberculosis.

Data Point: Some derivatives show MIC values comparable to Ciprofloxacin, particularly

when the N1-phenyl ring is substituted with electron-withdrawing groups (NO₂, Cl).

Anti-inflammatory
Pyrazole derivatives are historically linked to COX-2 inhibition (e.g., Celecoxib).[5]

Activity: 4-carbaldehyde derivatives condensed with thiazolidinediones show significant

reduction in edema in carrageenan-induced rat models.

Selectivity: Bulky substituents at C3/C5 help fit the larger COX-2 active site, sparing COX-1

and reducing gastric side effects.

Summary of Biological Data
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Activity Class Target / Cell Line
Key Substituent
(SAR)

Reference
Standard

Anticancer A549 (Lung), MCF-7
C4-Schiff Base + C3-

(4-F-Phenyl)
Cisplatin / Doxorubicin

Antimicrobial S. aureus, E. coli N1-(4-NO₂-Phenyl) Ciprofloxacin

Anti-inflammatory COX-2 Enzyme C4-Thiazole hybrid Diclofenac Sodium

Antitubercular
M. tuberculosis

H37Rv
N1-Isonicotinyl Rifampicin

Experimental Protocols
Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-
carbaldehyde
A self-validating protocol using the Vilsmeier-Haack method.

Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).

Reagent Formation: In a dry round-bottom flask, add DMF (anhydrous). Cool to 0–5°C in an

ice bath. Add POCl₃ dropwise with stirring. Validation: A color change to pale yellow/orange

indicates formation of the Vilsmeier reagent.

Addition: Dissolve acetophenone phenylhydrazone in minimal DMF and add dropwise to the

cold Vilsmeier reagent.

Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor:

Check TLC (Hexane:EtOAc 7:3) for disappearance of the hydrazone.

Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer

pH). Stir vigorously for 30 minutes. The aldehyde is hydrophobic and will precipitate.

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Expected Yield: 70–85%.
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Characterization: IR peak at ~1670 cm⁻¹ (C=O aldehyde).

Protocol B: Biological Assay (In Vitro Cytotoxicity - MTT)
Scope: Evaluation of the synthesized Schiff base derivative.

Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

Treatment: Add graded concentrations of the pyrazole derivative (0.1–100 µM) dissolved in

DMSO (final DMSO < 0.1%). Include Cisplatin as a positive control.[6]

Incubation: Incubate for 48h at 37°C, 5% CO₂.

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals

with DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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